![molecular formula C9H20O2Si B14211466 Trimethyl{3-[(prop-2-en-1-yl)oxy]propoxy}silane CAS No. 821017-87-2](/img/structure/B14211466.png)
Trimethyl{3-[(prop-2-en-1-yl)oxy]propoxy}silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trimethyl{3-[(prop-2-en-1-yl)oxy]propoxy}silane is an organosilicon compound with the molecular formula C9H20O2Si. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its reactivity and versatility in organic synthesis, making it a valuable intermediate in the production of various chemicals.
准备方法
Synthetic Routes and Reaction Conditions
Trimethyl{3-[(prop-2-en-1-yl)oxy]propoxy}silane can be synthesized through several methods. One common method involves the reaction of allyl alcohol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate, which then undergoes a substitution reaction to yield the desired product.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and chromatography, is common to remove impurities and obtain a high-quality product.
化学反应分析
Types of Reactions
Trimethyl{3-[(prop-2-en-1-yl)oxy]propoxy}silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The allyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield silanols, while substitution reactions can produce a variety of functionalized silanes.
科学研究应用
Trimethyl{3-[(prop-2-en-1-yl)oxy]propoxy}silane has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is employed in the modification of biomolecules for various biological studies.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and drug delivery systems.
Industry: The compound is used in the production of coatings, adhesives, and sealants due to its reactivity and stability.
作用机制
The mechanism by which Trimethyl{3-[(prop-2-en-1-yl)oxy]propoxy}silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with carbon, oxygen, and other elements, facilitating the formation of complex structures. The pathways involved in these reactions are typically governed by the electronic and steric properties of the compound.
相似化合物的比较
Similar Compounds
- Trimethyl(propoxy)silane
- Trimethyl(allyloxy)silane
- Trimethyl(propargyloxy)silane
Uniqueness
Trimethyl{3-[(prop-2-en-1-yl)oxy]propoxy}silane is unique due to its specific structure, which combines an allyl group with a propoxy group attached to a silicon atom. This unique combination imparts distinct reactivity and properties, making it valuable in applications where other similar compounds may not be suitable.
属性
CAS 编号 |
821017-87-2 |
|---|---|
分子式 |
C9H20O2Si |
分子量 |
188.34 g/mol |
IUPAC 名称 |
trimethyl(3-prop-2-enoxypropoxy)silane |
InChI |
InChI=1S/C9H20O2Si/c1-5-7-10-8-6-9-11-12(2,3)4/h5H,1,6-9H2,2-4H3 |
InChI 键 |
CNFIVAYNSFNTEL-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)OCCCOCC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


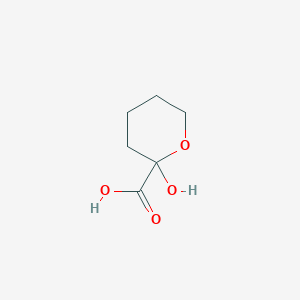
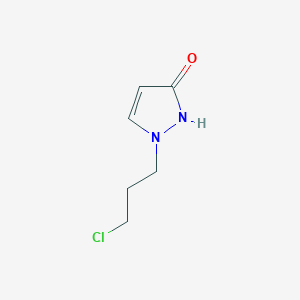

![4-Iodo-2-{[2-(4-sulfamoylphenyl)ethyl]carbamoyl}phenyl acetate](/img/structure/B14211406.png)
![2-{[2-(3,3-Dimethylbut-1-yn-1-yl)phenyl]ethynyl}benzonitrile](/img/structure/B14211422.png)
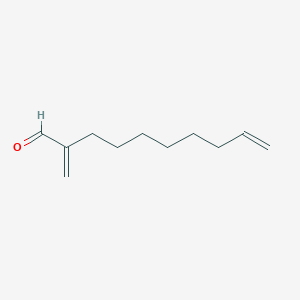
![Diethyl {1-[(prop-2-en-1-yl)oxy]prop-1-en-1-yl}phosphonate](/img/structure/B14211428.png)
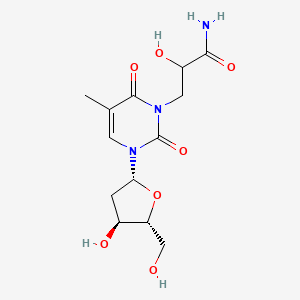
![1-[2-(5-Chloronaphthalen-1-yl)ethyl]-5-hydroxyimidazolidin-2-one](/img/structure/B14211438.png)
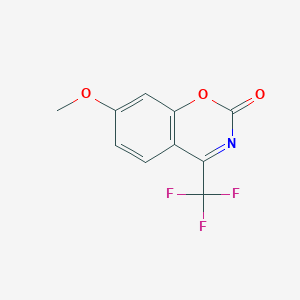
![1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)-2-[(triphenylsilyl)tellanyl]trisilane](/img/structure/B14211460.png)
![4-[4-Chloro-3-(trifluoromethyl)phenyl]piperazine-1-carbonitrile](/img/structure/B14211476.png)
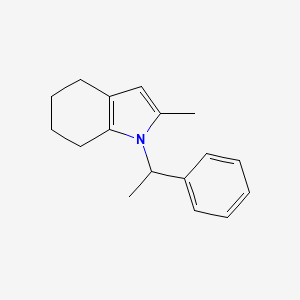
![1H-Indole, 5-[2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-pyrimidinyl]-](/img/structure/B14211488.png)
